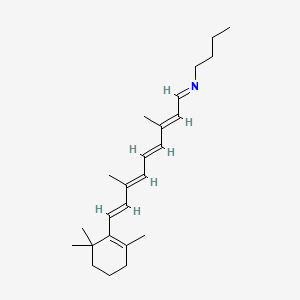

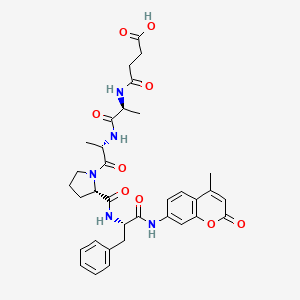

琥珀酰-Ala-Ala-Pro-Phe-Amc

描述

科学研究应用

Suc-Ala-Ala-Pro-Phe-Amc is extensively used in scientific research due to its ability to serve as a fluorogenic substrate for various proteases. Some of its key applications include:

Biochemistry: Used to study the activity of proteases such as chymotrypsin, elastase, and cathepsin G. .

Molecular Biology: Employed in assays to measure protease activity in cell lysates and tissue extracts. .

Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples. .

Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based products

作用机制

- The primary targets of Suc-Ala-Ala-Pro-Phe-AMC include:

Target of Action

Mode of Action

Action Environment

未来方向

There are several potential future directions for the use of Suc-Ala-Ala-Pro-Phe-Amc. For instance, it has been used in the study of osteoarthritis, where it was used to characterize the Proteinase Activated Receptor (PAR) activating enzyme repertoire in human knee joint fluids . Knowledge of the PAR activators present in the human knee joint could guide the study of relevant signaling events and enable future development of novel PAR targeted therapies for osteoarthritis and other inflammatory joint diseases .

生化分析

Biochemical Properties

Suc-Ala-Ala-Pro-Phe-Amc serves as a substrate for several proteolytic enzymes, including chymotrypsin, carboxypeptidase Y, cathepsin G, and peptidyl prolyl isomerase . When these enzymes hydrolyze Suc-Ala-Ala-Pro-Phe-Amc, they release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected and measured using fluorescence spectroscopy . This property makes Suc-Ala-Ala-Pro-Phe-Amc an essential tool for analyzing enzyme kinetics and activity.

Cellular Effects

Suc-Ala-Ala-Pro-Phe-Amc influences various cellular processes by serving as a substrate for proteolytic enzymes. The hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by enzymes such as chymotrypsin and cathepsin G can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the release of AMC upon hydrolysis can be used to monitor the activity of these enzymes in different cellular contexts, providing insights into their roles in cellular functions and disease mechanisms.

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Phe-Amc involves its interaction with specific proteolytic enzymes. When Suc-Ala-Ala-Pro-Phe-Amc binds to the active site of enzymes like chymotrypsin, the peptide bond between phenylalanine and AMC is cleaved, releasing the fluorescent AMC molecule . This cleavage is highly specific and can be used to study the enzyme’s substrate specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Phe-Amc can change over time due to factors such as stability and degradation. Suc-Ala-Ala-Pro-Phe-Amc is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy as a substrate. Long-term studies have shown that the hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by proteolytic enzymes can be consistently monitored over time, providing reliable data on enzyme activity .

Dosage Effects in Animal Models

The effects of Suc-Ala-Ala-Pro-Phe-Amc in animal models can vary with different dosages. Studies have shown that at lower dosages, Suc-Ala-Ala-Pro-Phe-Amc is effectively hydrolyzed by proteolytic enzymes, allowing for accurate measurement of enzyme activity . At higher dosages, there may be threshold effects or potential toxicity, which can impact the overall results. It is crucial to optimize the dosage to ensure accurate and reliable data in animal studies .

Metabolic Pathways

Suc-Ala-Ala-Pro-Phe-Amc is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as chymotrypsin, carboxypeptidase Y, and cathepsin G, which play critical roles in protein degradation and turnover . The hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by these enzymes releases AMC, which can be used to monitor changes in metabolic flux and metabolite levels in various biological samples .

Transport and Distribution

Within cells and tissues, Suc-Ala-Ala-Pro-Phe-Amc is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Suc-Ala-Ala-Pro-Phe-Amc in areas where proteolytic enzymes are active . The distribution of Suc-Ala-Ala-Pro-Phe-Amc can be influenced by factors such as cellular uptake mechanisms and the presence of binding proteins that modulate its availability for enzymatic hydrolysis .

Subcellular Localization

The subcellular localization of Suc-Ala-Ala-Pro-Phe-Amc is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, Suc-Ala-Ala-Pro-Phe-Amc may be localized to lysosomes or other organelles where proteolytic enzymes are active . This localization is crucial for its function as a substrate, as it ensures that Suc-Ala-Ala-Pro-Phe-Amc is available for hydrolysis by the relevant enzymes, thereby facilitating the study of enzyme activity in specific cellular contexts .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Phe-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin (Amc) moiety. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled sequentially using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the succinyl group is introduced at the N-terminus, and the Amc group is attached at the C-terminus .

Industrial Production Methods

Industrial production of Suc-Ala-Ala-Pro-Phe-Amc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .

化学反应分析

Types of Reactions

Suc-Ala-Ala-Pro-Phe-Amc primarily undergoes enzymatic hydrolysis reactions. The compound is specifically cleaved by chymotrypsin, elastase, cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase. The enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (Amc) moiety, which can be quantitatively measured .

Common Reagents and Conditions

The enzymatic reactions involving Suc-Ala-Ala-Pro-Phe-Amc are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include the enzymes mentioned above, along with appropriate buffers such as phosphate-buffered saline (PBS) or Tris-HCl buffer .

Major Products Formed

The major product formed from the enzymatic cleavage of Suc-Ala-Ala-Pro-Phe-Amc is the fluorescent compound 7-amino-4-methylcoumarin (Amc). This product is highly fluorescent and can be detected using fluorescence spectroscopy, with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively .

相似化合物的比较

Similar Compounds

Suc-Ala-Ala-Pro-Phe-p-nitroanilide: Another substrate for chymotrypsin that releases p-nitroaniline upon cleavage.

Ala-Ala-Phe-7-amido-4-methylcoumarin: A similar fluorogenic substrate used for protease activity assays.

N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin: A substrate for elastase that releases Amc upon cleavage.

Uniqueness

Suc-Ala-Ala-Pro-Phe-Amc is unique due to its high specificity for chymotrypsin and its ability to release a highly fluorescent product, making it an excellent choice for sensitive and quantitative assays. Its versatility in being hydrolyzed by multiple proteases also adds to its utility in various research applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Suc-Ala-Ala-Pro-Phe-Amc can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Ala-OH", "Fmoc-Pro-OH", "Fmoc-Phe-OH", "Fmoc-Suc-OH", "Ala-OH", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methyl-2-pyrrolidone (NMP)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Amc" ], "Reaction": [ "1. Loading of Fmoc-Ala-OH onto resin", "2. Deprotection of Fmoc group using 20% piperidine in NMP", "3. Coupling of Fmoc-Ala-OH with Fmoc-Ala-OH using HBTU and DIPEA", "4. Deprotection of Fmoc group", "5. Coupling of Fmoc-Ala-Ala-OH with Fmoc-Pro-OH using HBTU and DIPEA", "6. Deprotection of Fmoc group", "7. Coupling of Fmoc-Ala-Ala-Pro-OH with Fmoc-Phe-OH using HBTU and DIPEA", "8. Deprotection of Fmoc group", "9. Coupling of Fmoc-Suc-OH with the peptide using HBTU and DIPEA", "10. Deprotection of Fmoc group", "11. Cleavage of the peptide from the resin using TFA/TIS/H2O", "12. Purification of the crude peptide using HPLC", "13. Coupling of the purified peptide with Amc using HBTU and DIPEA", "14. Purification of the final product using HPLC" ] } | |

CAS 编号 |

88467-45-2 |

分子式 |

C34H39N5O9 |

分子量 |

661.7 g/mol |

IUPAC 名称 |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1 |

InChI 键 |

IGKPQFYMWKQDQS-KCXKOMAXSA-N |

手性 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

| 88467-45-2 | |

同义词 |

Suc-AAPF-AMC succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide succinyl-Ala-Ala-Pro-Phe-AMC succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

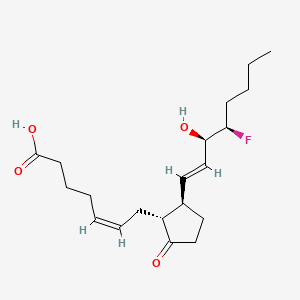

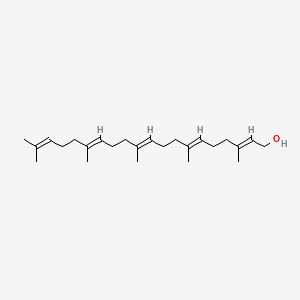

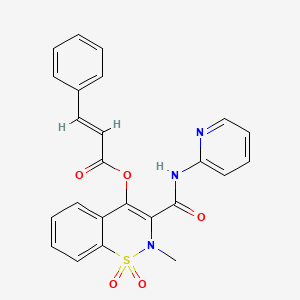

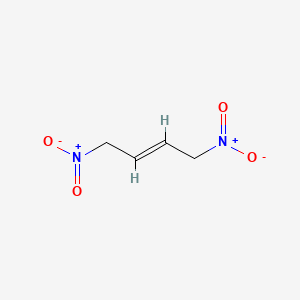

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)

![dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate](/img/structure/B1233319.png)